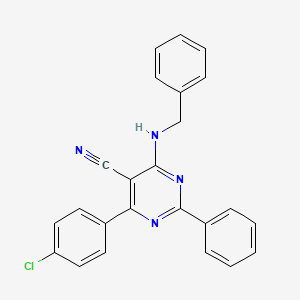
4-(Benzylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile, abbreviated as BCPP, is an organic compound that is often used in scientific research. BCPP is a pyrimidine-based carbonitrile that is synthesized from a reaction between benzylamine and 4-chlorophenyl-2-phenyl-5-pyrimidinone. This compound has been studied for its potential applications in various fields such as biochemistry, molecular biology, and pharmacology.
Aplicaciones Científicas De Investigación
BCPP has been studied for its potential applications in various fields such as biochemistry, molecular biology, and pharmacology. In biochemistry, BCPP has been used to study the structure and function of various proteins and enzymes. In molecular biology, it has been used to study gene expression and regulation. In pharmacology, BCPP has been used to study the effects of drugs on the body, as well as to develop new drugs and treatments.
Mecanismo De Acción
The exact mechanism of action of BCPP is still not fully understood. However, it is believed that BCPP acts by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. By blocking the activity of COX-2, BCPP is thought to reduce inflammation and pain in the body.
Biochemical and Physiological Effects
BCPP has been studied for its potential effects on biochemical and physiological processes in the body. Studies have shown that BCPP can inhibit the activity of COX-2, which is involved in inflammation and pain. Additionally, BCPP has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the metabolism of fatty acids. Finally, BCPP has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, BCPP is relatively non-toxic and has low environmental impact. However, BCPP is not water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for BCPP research. These include further research into its mechanism of action, its potential applications in drug development, and its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research into its biochemical and physiological effects could lead to new insights into the body’s biochemical and physiological processes. Finally, further research into BCPP’s potential applications in biochemistry, molecular biology, and pharmacology could lead to new and exciting discoveries.
Métodos De Síntesis
BCPP is synthesized through a reaction between benzylamine and 4-chlorophenyl-2-phenyl-5-pyrimidinone. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out at a temperature of around 100°C. The reaction is exothermic and is usually complete within a few hours. The product of the reaction is a crystalline solid that can be isolated and purified by recrystallization.
Propiedades
IUPAC Name |
4-(benzylamino)-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4/c25-20-13-11-18(12-14-20)22-21(15-26)24(27-16-17-7-3-1-4-8-17)29-23(28-22)19-9-5-2-6-10-19/h1-14H,16H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWELMUFLBRCOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

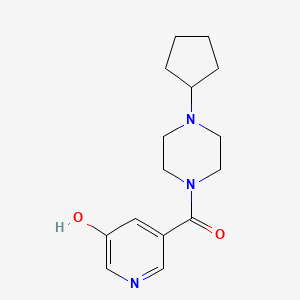
![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)
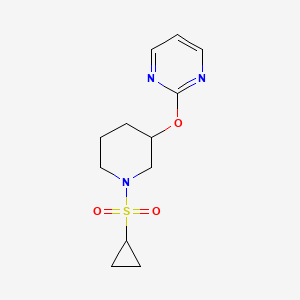

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2909315.png)
![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)
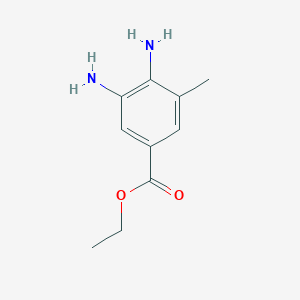
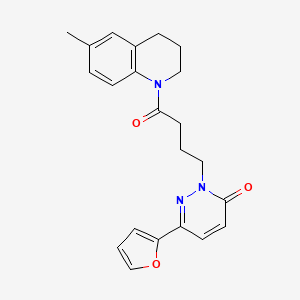
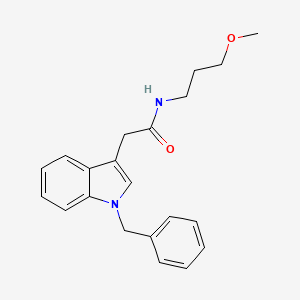


![N-(4-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2909326.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)
